rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis
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Overview
Description
The compound "rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis" is an organic molecule with intriguing structural characteristics and potential applications in various scientific fields. The term "rac" signifies that it is a racemic mixture, containing both enantiomers in equal proportions. The structural components, including the octahydro-pyrrolo[3,2-b]pyridine core, provide stability and functionality to the compound.
Scientific Research Applications
The compound has significant potential across several domains:
Chemistry: Used as a chiral building block in asymmetric synthesis due to its enantiomeric properties.
Biology: Investigated for its bioactivity, including potential antimicrobial and antifungal properties.
Medicine: Explored for use in drug discovery, particularly in developing enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of polymers and specialty chemicals due to its stable cyclic structure.
Safety and Hazards
Based on the information from Sigma-Aldrich, the compound has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It’s important to handle this compound with appropriate safety measures.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of "rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis" involves multiple reaction steps:
Cyclization: The process typically starts with cyclization reactions that construct the octahydro-pyrrolo[3,2-b]pyridine core.
Oxidation: Oxidation is employed to introduce the ketone functionality at the 5-position.
Reaction Conditions:
Reactions are carried out under controlled temperatures, often in inert atmospheres to prevent side reactions.
Catalysts and reagents used include strong acids or bases, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods:
On an industrial scale, these reactions are optimized for efficiency and yield. Automated synthesis machines and continuous flow reactors may be employed to ensure consistency and scalability. Quality control is paramount, with rigorous testing to ensure the correct ratio of enantiomers and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation to form more oxidized derivatives.
Reduction: Reduction can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can modify the tert-butyl ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Alkyl halides, amines.
Major Products:
Oxidized derivatives with added ketone or carboxyl groups.
Reduced compounds forming alcohols or secondary amines.
Substituted compounds with various functional groups replacing the tert-butyl ester.
Mechanism of Action
The effects of "rac-tert-butyl (3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, cis" are mediated through specific molecular targets and pathways:
Molecular Targets: It can bind to certain enzymes or receptors, modifying their activity.
Pathways Involved: Influences biochemical pathways, potentially altering metabolic processes or signaling pathways within cells.
Comparison with Similar Compounds
Compared to other pyrrolo[3,2-b]pyridine derivatives, this compound is unique due to its racemic mixture and the presence of the tert-butyl ester group. Similar compounds include:
(3aR,7aR)-5-oxo-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Without the tert-butyl group.
(3aR,7aR)-5-hydroxy-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Hydroxy instead of oxo group.
(3aR,7aR)-5-amino-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Amino group in place of the oxo group.
This compound stands out due to its specific structural features and the resulting reactivity and application potential.
Properties
CAS No. |
1251010-54-4 |
---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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